molecular formula C7H6N2O2 B13690746 3-(2-Pyrimidinyl)-2-propenoic acid

3-(2-Pyrimidinyl)-2-propenoic acid

Cat. No.: B13690746
M. Wt: 150.13 g/mol
InChI Key: UHLPYNNSGRACAE-UHFFFAOYSA-N
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Description

3-(2-Pyrimidinyl)-2-propenoic acid: is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrimidinyl)-2-propenoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with acrolein in the presence of a base, followed by oxidation to yield the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyrimidinyl)-2-propenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrimidine carboxylic acids, pyrimidine alcohols, and various substituted pyrimidine derivatives .

Scientific Research Applications

3-(2-Pyrimidinyl)-2-propenoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Pyrimidinyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrimidinylacetic acid
  • 2-Pyrimidinylpropionic acid
  • 2-Pyrimidinylbutyric acid

Uniqueness

3-(2-Pyrimidinyl)-2-propenoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its conjugated double bond system and pyrimidine ring make it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-pyrimidin-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLPYNNSGRACAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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